1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20546923
Molecular Formula: C20H14F2N2O2S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14F2N2O2S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C20H14F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(6-7-27-18)23(20(24)26)11-13-8-14(21)10-15(22)9-13/h2-10H,11H2,1H3 |
| Standard InChI Key | WIAZCJJNYBSRFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F |
Introduction
The compound "1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" represents a heterocyclic structure with potential applications in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is widely studied for its biological activities, including anti-inflammatory, antitumor, and kinase inhibition properties. This article explores the structural characteristics, synthesis methods, and potential applications of this compound.
General Synthetic Pathway
The synthesis of thieno[3,2-d]pyrimidines typically involves:
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Formation of Thienopyrimidine Core:
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Cyclization reactions using thiophene derivatives and urea or guanidine.
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Catalysts such as acids or bases are employed to facilitate the reaction.
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Functionalization:
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Introduction of the difluorobenzyl group via nucleophilic substitution or coupling reactions.
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Attachment of the methylphenyl group through Friedel-Crafts alkylation or Suzuki coupling.
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Reaction Conditions
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
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Catalysts: Palladium-based catalysts for coupling reactions
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Temperature: Typically between 80–150°C depending on the step.
Spectroscopic Techniques
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to aromatic protons and fluorine-substituted carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detects functional groups such as C=O (carbonyl) and C-F bonds.
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X-ray Crystallography:
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Provides detailed insight into the three-dimensional structure.
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Potential Applications
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Anti-inflammatory Activity:
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Thienopyrimidines are known inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antitumor Properties:
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Structural analogs have shown efficacy in inhibiting kinases involved in cancer progression.
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Antimicrobial Effects:
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The difluorobenzyl group may enhance activity against bacterial strains.
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In Silico Studies
Molecular docking studies can predict binding affinities to biological targets such as enzymes or receptors.
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